molecular formula C6H5N3O B13711489 1-Acetyl-1H-pyrazole-3-carbonitrile

1-Acetyl-1H-pyrazole-3-carbonitrile

Katalognummer: B13711489
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: UDQBIPFUPOZATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an acetyl group at the 1-position and a cyano group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with acetic anhydride and cyanogen bromide. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to 1-acetyl-1H-pyrazole-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-acetyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano and acetyl groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-Acetyl-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.

    1-Acetyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.

    1-Acetyl-1H-pyrazole-3-methyl: Features a methyl group at the 3-position.

Uniqueness: 1-Acetyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C6H5N3O

Molekulargewicht

135.12 g/mol

IUPAC-Name

1-acetylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-5(10)9-3-2-6(4-7)8-9/h2-3H,1H3

InChI-Schlüssel

UDQBIPFUPOZATN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=CC(=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.